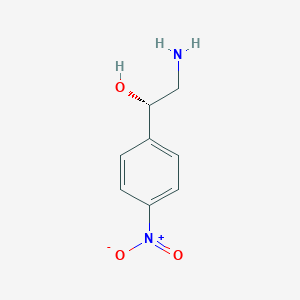

(S)-2-amino-1-(4-nitrophenyl)ethanol

Descripción

(S)-2-Amino-1-(4-nitrophenyl)ethanol (CAS#: 16428-47-0) is a chiral amino alcohol featuring a 4-nitrophenyl group and an ethanolamine backbone. This compound is structurally characterized by a nitro group at the para position of the aromatic ring and a stereogenic center at the ethanol carbon. It serves as a key intermediate in organic synthesis, particularly for bioactive molecules, such as aminopeptidase N (APN) inhibitors and acetylcholinesterase (AChE) inhibitors . The stereochemistry of the compound is critical, as enantiomers often exhibit distinct biological activities .

Propiedades

IUPAC Name |

(1S)-2-amino-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOWZBGCZPHHLM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357102 | |

| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129894-63-9 | |

| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Optimization

The hydrogenation is performed using a Raney nickel catalyst in the presence of sodium hydroxide (0.002–0.05 mol per mole of substrate). Critical parameters include:

-

Hydrogen pressure : 1–50 kg/cm²

-

Temperature : 30–150°C

-

Solvent ratio : 0.5–10 g solvent per gram of substrate

Under optimal conditions (8.5 kg/cm² H₂, 80°C, 0.003 mol NaOH), the reaction achieves >99% conversion and 98.7–99.1% yield. However, this method produces a racemic mixture, necessitating subsequent enantiomeric resolution.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Parameter | Optimal Range | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| H₂ Pressure | 8.5 kg/cm² | 98.7–99.1 | Racemic |

| Temperature | 80°C | ||

| NaOH (mol/mol substrate) | 0.003 | ||

| Catalyst | Raney Nickel |

Asymmetric Henry Reaction Followed by Reduction

The Henry reaction, a nitroaldol condensation, enables direct enantioselective synthesis of β-nitro alcohols, which are subsequently reduced to β-amino alcohols. A copper(II)-catalyzed protocol using chiral β-amino alcohol ligands achieves high enantioselectivity.

Reaction Mechanism and Stereochemical Control

-

Henry Reaction : 4-Nitrobenzaldehyde reacts with nitromethane in the presence of Cu(OAc)₂ and a chiral ligand (e.g., (S)-PhPyBox).

-

Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the β-nitro alcohol to the target amino alcohol while retaining stereochemical integrity.

Table 2: Asymmetric Henry Reaction Performance

| Catalyst System | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Cu(OAc)₂/(S)-PhPyBox | Ethanol/H₂O | 98 | 92 |

| Cu(OTf)₂/(R)-BINAP | THF | 95 | 88 |

This method bypasses racemic resolution, offering a streamlined route to the (S)-enantiomer.

Biocatalytic Synthesis Using Enzyme Cascades

Enzymatic pathways provide an eco-friendly alternative with inherent stereoselectivity. A multi-enzyme cascade involving alcohol dehydrogenases (ADHs) and transaminases (TAs) converts 4-nitroacetophenone to this compound.

Key Enzymatic Steps

Table 3: Biocatalytic Synthesis Metrics

| Enzyme System | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| ADH/TA/FDH | 4-Nitroacetophenone | 81 | >99.4 |

This approach eliminates metal catalysts and achieves exceptional enantiopurity, though substrate scope and enzyme stability require further optimization.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-amino-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with Pd/C or iron powder in acidic conditions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with Pd/C, iron powder in acidic conditions.

Oxidation: Chromium trioxide, potassium permanganate.

Substitution: Acyl chlorides, anhydrides for amide formation.

Major Products

Reduction: 2-amino-1-(4-aminophenyl)ethanol.

Oxidation: 2-amino-1-(4-nitrophenyl)acetone.

Substitution: Amides and other derivatives depending on the substituent.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Chiral Building Block in Organic Synthesis

- (S)-2-amino-1-(4-nitrophenyl)ethanol serves as a valuable chiral scaffold in asymmetric synthesis. Its stereocenter allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development.

2. Intermediate in Organic Synthesis

- The compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions (e.g., oxidation, reduction, and substitution) makes it a key player in synthetic organic chemistry.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Nitro and amino derivatives |

| Reduction | Amino derivatives |

| Substitution | Substituted amino and nitro compounds |

Biological Applications

1. Anticancer Research

- This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting its role as a lead compound in cancer drug development .

Case Study: Cytotoxic Activity

- A study evaluated the cytotoxic effects of synthesized compounds based on this compound against breast cancer cell lines. The results indicated that several derivatives were more potent than standard treatments like cisplatin, highlighting the compound's potential as an anticancer agent .

2. Enzyme Interaction Studies

- The compound's structure facilitates interactions with biological targets such as enzymes and receptors. Studies have focused on its binding mechanisms, revealing that the amino and nitrophenyl groups enhance hydrogen bonding and electrostatic interactions, crucial for modulating biological activity.

Medicinal Applications

1. Pharmaceutical Development

- Research is ongoing to explore the use of this compound as a pharmaceutical intermediate. Its unique structural features may contribute to its effectiveness in drug formulations targeting various diseases, including inflammatory conditions and infections.

2. Antimicrobial Properties

- The compound has shown potential antimicrobial and antifungal activities, making it a candidate for further exploration in pharmaceutical research aimed at developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (S)-2-amino-1-(4-nitrophenyl)ethanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

1-(2-Amino-6-nitrophenyl)ethanone (CAS#: 56515-63-0)

- Structure: Differs by replacing the ethanol group with a ketone and shifting the nitro group to the meta position.

- Properties: The ketone group reduces hydrogen-bonding capacity compared to ethanolamine, impacting solubility and reactivity. Limited toxicological data are available, necessitating caution in handling .

2-Amino-4-nitrophenol (CAS#: 99-57-0)

- Structure: Lacks the ethanol backbone; nitro and amino groups are at positions 4 and 2 on the phenol ring.

- Properties: Higher acidity (phenolic -OH) and lower solubility in non-polar solvents compared to the ethanol derivative. Used in dye synthesis but lacks the chiral center for enantioselective applications .

(1S)-2-Amino-1-(4-fluorophenyl)ethanol

- Structure : Substitutes the nitro group with fluorine at the para position.

- Properties: The electron-withdrawing fluorine alters electronic effects on the aromatic ring, reducing redox reactivity compared to the nitro group. Potential for distinct receptor binding in neurological applications .

Derivatives with Modified Backbones

(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS#: 716-61-0)

- Structure: Adds a hydroxyl group to the ethanol backbone, forming a propane-1,3-diol chain.

- Applications : A precursor for APN inhibitors (e.g., compound 13b , IC50 = 7.1 µM) and chloramphenicol degradation products. The additional hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity .

2-[1-(5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine Derivatives

Pharmacologically Relevant Analogs

Chloramphenicol Amine Derivatives

- Structure : Derived from chloramphenicol degradation, featuring a propane-1,3-diol backbone.

- Activity: Lacks antibiotic activity but shows APN inhibition (IC50 ≈ 3–7 µM). The absence of the dichloroacetamide group in (S)-2-amino-1-(4-nitrophenyl)ethanol reduces toxicity risks .

1,3,4-Thiadiazole Derivatives

- Structure: Replaces ethanolamine with a thiadiazole ring.

- The sulfur-containing ring enhances membrane permeability .

Actividad Biológica

(S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an amino group and a nitrophenyl moiety attached to a 2-aminoethanol backbone. Its chirality (denoted by the "S" configuration) allows for specific interactions with biological targets, which is crucial for its pharmacological effects. The molecular formula is CHNO, and it can be synthesized through various organic reactions that emphasize its role as a chiral building block in pharmaceutical development .

The biological activity of this compound is largely attributed to its ability to engage in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can modulate enzyme activities or receptor binding, making it a candidate for further pharmacological studies. The presence of the nitrophenyl group enhances its binding affinity to target proteins, which could lead to significant therapeutic effects .

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. The IC values reported for these derivatives indicate that they are more potent than conventional chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Related Compounds Against MDA-MB-231 Cell Line

| Compound | IC (µM) | Comparison to Cisplatin |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5e | 0.4 | 78.75 times more potent |

| Compound 5l | TBD | TBD |

The exact IC values for this compound are still under investigation, but preliminary results suggest promising anticancer properties .

Mechanisms of Cytotoxicity

The mechanism through which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. Flow cytometric analysis has shown that treatment with related compounds leads to distinct changes in cell cycle phases, particularly increasing the sub-G1 population indicative of apoptosis .

Applications in Medicinal Chemistry

The compound's unique structure makes it suitable for use as a chiral scaffold in drug development. Its ability to selectively interact with biological targets can facilitate the design of novel therapeutics aimed at various diseases, particularly cancers and possibly other conditions where targeted therapy is beneficial .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:

- Cytotoxic Evaluation : A series of compounds synthesized from 2-amino-1,4-naphthoquinone derivatives showed enhanced cytotoxicity against multiple cancer cell lines, indicating that structural modifications around the amino and nitrophenyl groups can significantly impact biological activity .

- Enzyme Interaction Studies : Research focusing on enzyme binding mechanisms has revealed that the compound can modulate the activity of specific enzymes involved in metabolic pathways, further supporting its potential therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-amino-1-(4-nitrophenyl)ethanol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reduction of the corresponding ketone precursor, such as 1-(4-nitrophenyl)ethanone, using chiral catalysts like ruthenium-BINAP complexes or biocatalysts (e.g., ketoreductases). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Chiral HPLC or polarimetry should be employed to assess enantiomeric excess (ee) .

Q. How can the stability of this compound be maintained during storage and experimental use?

- Methodological Answer : The compound is sensitive to light and oxidation. Store in amber vials under an inert atmosphere (argon or nitrogen) at –20°C. Stability can be monitored using periodic HPLC analysis to detect degradation products, such as nitro-group reduction derivatives .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural confirmation : Use - and -NMR to verify the aminoethanol backbone and nitro-substituted aromatic ring .

- Purity assessment : Reverse-phase HPLC with UV detection at 278 nm (optimal for nitrophenyl absorption) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO) and detect impurities .

Advanced Research Questions

Q. How does the positional isomerism of the nitro group (e.g., para vs. meta) influence the compound’s reactivity and biological activity?

- Methodological Answer : Comparative studies using (S)-2-amino-1-(3-nitrophenyl)ethanol (meta isomer) reveal distinct electronic and steric effects. Computational modeling (DFT) can predict charge distribution differences, while biological assays (e.g., enzyme inhibition) quantify activity variations. Para-nitro derivatives typically exhibit stronger electron-withdrawing effects, altering redox potentials and binding affinities .

Q. What strategies can resolve contradictions in reported catalytic efficiencies for asymmetric syntheses of this compound?

- Methodological Answer : Systematic analysis of reaction parameters (e.g., catalyst loading, solvent, temperature) using design-of-experiments (DoE) approaches. Cross-validate results with kinetic studies (e.g., initial rate measurements) and replicate conditions from conflicting literature. Discrepancies often arise from unaccounted variables like trace moisture or metal impurities .

Q. How can researchers identify and quantify degradation byproducts in pharmaceutical formulations containing this compound?

- Methodological Answer : Employ LC-MS/MS to detect hydrolyzed products (e.g., 2-amino-1-(4-nitrophenyl)propane-1,3-diol) and nitro-reduced derivatives. Validate methods using stressed samples (heat, light, acidic/basic conditions). Quantify degradation kinetics via Arrhenius plots to predict shelf-life .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

Q. How do structural modifications (e.g., methylamino substitution) affect the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Synthesize analogs (e.g., 2-(methylamino)-1-(4-nitrophenyl)ethanol) and compare:

- Lipophilicity : LogP measurements via shake-flask method.

- Bioactivity : Dose-response assays in target systems (e.g., antimicrobial activity).

Methylamino substitution increases basicity, potentially enhancing solubility and altering membrane permeability .

Research Gaps and Future Directions

Q. What are the unresolved challenges in scaling up enantioselective synthesis while maintaining cost-efficiency?

- Methodological Answer : Explore continuous-flow reactors to improve catalyst turnover and reduce waste. Evaluate immobilized biocatalysts (e.g., enzyme-coated magnetic nanoparticles) for recyclability. Life-cycle assessment (LCA) can quantify environmental impacts of alternative routes .

Q. How can researchers address the lack of toxicological data for this compound and its metabolites?

- Methodological Answer :

Conduct in vitro assays (Ames test, hepatocyte cytotoxicity) and in vivo studies (rodent models) to assess acute/chronic toxicity. Use high-throughput metabolomics to identify metabolites and their potential bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.